The Influenza A Virus PA (46-54) Peptide: A Technical Guide to its Discovery, Origin, and Immunological Significance
The Influenza A Virus PA (46-54) Peptide: A Technical Guide to its Discovery, Origin, and Immunological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for a universal influenza vaccine has driven extensive research into conserved viral epitopes that can elicit broad and durable immune responses. Among the promising targets are T-cell epitopes derived from internal viral proteins, which are less susceptible to the antigenic drift and shift that plague antibody-based vaccines targeting surface glycoproteins.[1][2] This technical guide provides an in-depth exploration of the influenza A virus Polymerase Acidic (PA) protein-derived peptide, PA (46-54), a well-characterized HLA-A*02:01-restricted epitope. We will delve into its discovery, origin, immunological properties, and the experimental methodologies used to study it, offering a comprehensive resource for researchers in immunology and vaccine development.
Origin and Function of the PA Protein
The PA (46-54) peptide originates from the influenza A virus Polymerase Acidic (PA) protein, a critical component of the viral RNA-dependent RNA polymerase (RdRp) complex.[3][4] The RdRp, a heterotrimer consisting of PA, PB1, and PB2, is responsible for the transcription and replication of the viral RNA genome within the host cell nucleus.[3][4] The PA subunit itself possesses endonuclease activity, which is essential for the "cap-snatching" mechanism used by the virus to generate primers for its own mRNA synthesis from host pre-mRNAs.[5][6] Given its crucial role in the viral life cycle, the PA protein is a key target for both antiviral drugs and T-cell-mediated immunity.[3][7]
The PA protein can be structurally divided into an N-terminal endonuclease domain and a C-terminal domain responsible for interaction with the PB1 subunit, connected by a linker region.[7] The PA (46-54) peptide, with the amino acid sequence FMYSDFHFI , is located within the N-terminal portion of the PA protein.[8][9][10][11]
Discovery of the PA (46-54) Peptide
The identification of the PA (46-54) peptide as a T-cell epitope likely resulted from a combination of predictive and experimental approaches, a process often referred to as "reverse immunology." This strategy involves identifying potential epitopes from a pathogen's proteome and then experimentally validating their immunogenicity.
Bioinformatic Prediction
The initial step in discovering novel T-cell epitopes often involves in silico prediction using algorithms that identify peptide sequences with a high probability of binding to specific Major Histocompatibility Complex (MHC) class I molecules. These algorithms are trained on large datasets of known MHC-binding peptides and consider factors such as anchor residue motifs and physicochemical properties of the amino acids. For HLA-A*02:01, the most common HLA allele in many populations, these predictive tools can scan the entire influenza A virus proteome to flag potential 9-mer peptides like PA (46-54).[12][13]
Experimental Validation
Following bioinformatic prediction, experimental validation is crucial to confirm that a peptide is not only processed and presented by infected cells but also recognized by T-cells. Key experimental approaches include:
-
Mass Spectrometry-based Immunopeptidomics: This powerful technique directly identifies peptides presented by MHC molecules on the surface of infected cells.[14][15] By isolating HLA-peptide complexes and analyzing the eluted peptides using mass spectrometry, researchers can definitively identify naturally processed and presented viral epitopes, including PA (46-54).[14]
-
T-cell Recognition Assays: Once a candidate peptide is identified, its ability to stimulate a T-cell response is assessed. This is often done by synthesizing the peptide and using it in various T-cell assays with peripheral blood mononuclear cells (PBMCs) from influenza-exposed individuals.[16]
Immunological Properties of PA (46-54)
The PA (46-54) peptide is a known subdominant HLA-A*02:01-restricted CD8+ T-cell epitope.[12] While it may not elicit as strong a response as some immunodominant epitopes like M1 (58-66), it is recognized by the T-cells of some individuals and contributes to the overall anti-influenza immune response.[1][14] Its high degree of conservation across different influenza A virus strains makes it an attractive component for a universal influenza vaccine.[1][14]
Quantitative Data Summary
The following tables summarize key quantitative data related to the PA (46-54) peptide.
| Peptide Attribute | Value | Reference |
| Sequence | FMYSDFHFI | [8][9][10][11] |
| Length | 9 amino acids | [15] |
| Originating Protein | Polymerase Acidic (PA) Protein | [17] |
| Amino Acid Position | 46-54 | [8][9][10][11][15][17] |
| MHC Restriction | HLA-A*02:01 | [10][11][15][17] |
| MHC Binding Affinity | Predicted Binding Affinity (nM) | Reference |
| PA (46-54) | 2.66 | [15] |
Lower nM values indicate stronger predicted binding affinity.
Experimental Protocols
Detailed methodologies are essential for the reproducible study of T-cell epitopes. Below are outlines of key experimental protocols used in the characterization of the PA (46-54) peptide.
MHC Class I Peptide Binding Assay
This assay measures the ability of a candidate peptide to bind to a specific MHC class I molecule. A common method is a competition-based fluorescence polarization assay.
-
Reagents and Materials:
-
Purified, soluble HLA-A*02:01 molecules.
-
A high-affinity fluorescently labeled reference peptide known to bind HLA-A*02:01.
-
The synthetic PA (46-54) peptide of interest.
-
Assay buffer (e.g., PBS with a mild detergent).
-
A fluorescence polarization reader.
-
-
Procedure:
-
A fixed concentration of soluble HLA-A*02:01 and the fluorescent reference peptide are incubated together to form a complex.
-
Increasing concentrations of the unlabeled PA (46-54) peptide are added to compete with the fluorescent peptide for binding to the HLA-A*02:01 molecules.
-
The mixture is incubated to reach equilibrium.
-
The fluorescence polarization of the solution is measured. A decrease in polarization indicates displacement of the fluorescent peptide by the competitor peptide.
-
The concentration of the competitor peptide that inhibits 50% of the fluorescent peptide binding (IC50) is calculated to determine the binding affinity.
-
Enzyme-Linked Immunospot (ELISpot) Assay
The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokine-secreting T-cells, such as interferon-gamma (IFN-γ) producing CD8+ T-cells, upon stimulation with a specific peptide.
-
Reagents and Materials:
-
96-well ELISpot plates pre-coated with an anti-IFN-γ capture antibody.
-
PBMCs isolated from HLA-A*02:01 positive donors.
-
Synthetic PA (46-54) peptide.
-
Positive control (e.g., phytohemagglutinin) and negative control (e.g., media alone or an irrelevant peptide).
-
Biotinylated anti-IFN-γ detection antibody.
-
Streptavidin-alkaline phosphatase (or horseradish peroxidase).
-
Substrate for the enzyme (e.g., BCIP/NBT).
-
An ELISpot plate reader.
-
-
Procedure:
-
PBMCs are plated in the pre-coated ELISpot wells.
-
The PA (46-54) peptide is added to the wells at a predetermined concentration to stimulate the T-cells. Control wells are also set up.
-
The plates are incubated for 18-24 hours at 37°C in a CO2 incubator to allow for cytokine secretion.
-
The cells are washed away, and the biotinylated detection antibody is added, which binds to the captured IFN-γ.
-
After another wash, the enzyme-conjugated streptavidin is added, followed by the substrate.
-
The substrate is converted by the enzyme into a colored, insoluble spot at the site of cytokine secretion.
-
The spots are counted using an automated ELISpot reader. Each spot represents a single cytokine-secreting cell.
-
Visualizations
Antigen Processing and Presentation Pathway
Caption: MHC Class I antigen presentation pathway for the influenza PA (46-54) peptide.
Experimental Workflow for Epitope Discovery
Caption: A typical experimental workflow for the discovery and validation of T-cell epitopes.
Conclusion
The influenza A virus PA (46-54) peptide serves as a valuable tool for studying T-cell responses to influenza and as a potential component of next-generation universal influenza vaccines. Its origin from a conserved internal protein, its defined HLA restriction, and its ability to stimulate CD8+ T-cells underscore its importance in the field. This guide has provided a comprehensive overview of its discovery, characteristics, and the experimental methods used for its investigation, aiming to facilitate further research and development in this critical area of infectious disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Whole-Inactivated Influenza Virus Is a Potent Adjuvant for Influenza Peptides Containing CD8+ T Cell Epitopes [frontiersin.org]
- 3. Frontiers | PA and PA-X: two key proteins from segment 3 of the influenza viruses [frontiersin.org]
- 4. PA and PA-X: two key proteins from segment 3 of the influenza viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. mdpi.com [mdpi.com]
- 7. sinobiological.com [sinobiological.com]
- 8. Whole-Inactivated Influenza Virus Is a Potent Adjuvant for Influenza Peptides Containing CD8+ T Cell Epitopes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. repub.eur.nl [repub.eur.nl]
- 10. jpt.com [jpt.com]
- 11. mstechno.co.jp [mstechno.co.jp]
- 12. Chemical Modification of Influenza CD8+ T-Cell Epitopes Enhances Their Immunogenicity Regardless of Immunodominance | PLOS One [journals.plos.org]
- 13. Highly Conserved Influenza T cell epitopes Induce Broadly Protective Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. Immunopeptidomic analysis of influenza A virus infected human tissues identifies internal proteins as a rich source of HLA ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. medchemexpress.com [medchemexpress.com]
